N-tert-Butyl-N-hydroxyacetamide
Description
Properties
CAS No. |
51338-95-5 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-tert-butyl-N-hydroxyacetamide |
InChI |
InChI=1S/C6H13NO2/c1-5(8)7(9)6(2,3)4/h9H,1-4H3 |
InChI Key |
MYTVCAIHIMZNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-tert-Butyl-N-hydroxyacetamide and related compounds:
Physicochemical Properties
- Melting Points :
- N-(tert-butyl)acetamide 2ab (a structural analog) melts at 92.8–94.6°C , whereas this compound likely has a higher melting point due to hydrogen bonding from the hydroxyl group.
- N-Boc-hydroxylamine exhibits strong intermolecular hydrogen bonds (O–H···O distances: 1.74 Å, angle: 171°), contributing to its crystalline stability .
- Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar derivatives like N-(tert-butyl)acetamide 2aa (a liquid at room temperature) .
Q & A
Q. What are the key physicochemical properties of N-tert-Butyl-N-hydroxyacetamide, and how are they experimentally determined?
- Methodological Answer : Physicochemical properties (e.g., solubility, logP, pKa) are determined via:
-
Spectroscopy : NMR and IR for structural confirmation.
-
Computational Models : Quantum chemistry-based QSQN technology predicts properties like hydrophobicity and reactivity .
-
Experimental Validation : Compare computational predictions with empirical data (e.g., solubility in polar/non-polar solvents).
Property Method Reference LogP QSPR (Quantitative Structure-Property Relationship) Thermal Stability Thermogravimetric Analysis (TGA)
Q. How is this compound synthesized, and what purification methods are recommended?
- Methodological Answer :
- Synthetic Route : React tert-butylamine with hydroxyacetamide derivatives under anhydrous conditions. Use catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Purification :
- Liquid-Liquid Extraction : Separate unreacted precursors using tert-butyl methyl ether .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for high-purity isolation.
Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer :
- GC/MS : For volatile impurities or degradation products .
- HPLC-UV/FLD : Quantify trace amounts in biological samples (e.g., serum) .
- Supportive Liquid Extraction (SLE) : Minimize matrix interference in biofluids .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
- Methodological Answer :
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., MMP3 or IL-6 receptors) .
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with dose-response curves.
- Controls : Include reference standards like salicylhydroxamic acid for comparative analysis .
Q. How should contradictory data in biological activity studies be addressed?
- Methodological Answer :
- Variable Optimization : Re-test under standardized conditions (pH, temperature, solvent).
- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to reconcile discrepancies .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies .
Q. What computational approaches predict the compound’s interaction with environmental or biological systems?
- Methodological Answer :
- Quantum Chemistry : Calculate electron density maps to identify reactive sites .
- Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand stability.
- Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models for ecotoxicological risk .
Q. How can researchers evaluate the compound’s stability under varying storage or experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose to UV light, humidity, and elevated temperatures (40°C–60°C) .
- Degradation Analysis : Monitor via HPLC for byproduct formation (e.g., tert-butyl alcohol) .
Safety and Handling Guidelines
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Engineering Controls : Use fume hoods for synthesis/purification to limit inhalation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction and Validation
Q. What strategies resolve discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Sensitivity Analysis : Identify model parameters (e.g., solvent polarity) that skew predictions .
- Cross-Validation : Compare results from multiple software (e.g., Gaussian vs. ORCA) .
Methodological Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
